1-(2-Ethylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea
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Overview
Description
1-(2-Ethylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an ethyl-substituted phenyl group and a piperidinyl-pyrimidinyl moiety linked through a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea typically involves the reaction of 2-ethylphenyl isocyanate with a suitable amine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization or chromatography ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced urea derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted urea derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Ethylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea has found applications in several areas of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1-(2-Ethylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea
- 1-(2-Propylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea
- 1-(2-Butylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea
Uniqueness
1-(2-Ethylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea stands out due to its specific ethyl substitution on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structural feature may result in distinct properties compared to its analogs, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2-ethylphenyl)-3-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-2-15-8-4-5-9-16(15)22-19(25)21-14-17-20-11-10-18(23-17)24-12-6-3-7-13-24/h4-5,8-11H,2-3,6-7,12-14H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKINFQPITUOQRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCC2=NC=CC(=N2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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